molecular formula C18H21N3O2 B258685 5-acetyl-6-methyl-1-phenyl-4-(piperidin-1-yl)pyrimidin-2(1H)-one

5-acetyl-6-methyl-1-phenyl-4-(piperidin-1-yl)pyrimidin-2(1H)-one

Cat. No.: B258685
M. Wt: 311.4 g/mol
InChI Key: JMZRLSVPYXWONT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-acetyl-6-methyl-1-phenyl-4-(piperidin-1-yl)pyrimidin-2(1H)-one is a synthetic organic compound that belongs to the class of pyrimidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-acetyl-6-methyl-1-phenyl-4-(piperidin-1-yl)pyrimidin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate aldehydes or ketones with urea or thiourea under acidic or basic conditions.

    Introduction of the piperidine moiety: This step might involve the reaction of the pyrimidine intermediate with piperidine in the presence of a suitable catalyst.

    Acetylation and methylation:

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-acetyl-6-methyl-1-phenyl-4-(piperidin-1-yl)pyrimidin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a drug candidate for various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-acetyl-6-methyl-1-phenyl-4-(piperidin-1-yl)pyrimidin-2(1H)-one would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The molecular targets could include kinases, proteases, or ion channels, and the pathways involved might be related to cell signaling, apoptosis, or metabolism.

Comparison with Similar Compounds

Similar Compounds

    6-methyl-1-phenyl-4-piperidin-1-ylpyrimidin-2(1H)-one: Lacks the acetyl group.

    5-acetyl-1-phenyl-4-piperidin-1-ylpyrimidin-2(1H)-one: Lacks the methyl group.

    5-acetyl-6-methyl-4-piperidin-1-ylpyrimidin-2(1H)-one: Lacks the phenyl group.

Uniqueness

The presence of both acetyl and methyl groups, along with the phenyl and piperidine moieties, might confer unique chemical and biological properties to 5-acetyl-6-methyl-1-phenyl-4-(piperidin-1-yl)pyrimidin-2(1H)-one, making it a compound of interest for further research and development.

Properties

Molecular Formula

C18H21N3O2

Molecular Weight

311.4 g/mol

IUPAC Name

5-acetyl-6-methyl-1-phenyl-4-piperidin-1-ylpyrimidin-2-one

InChI

InChI=1S/C18H21N3O2/c1-13-16(14(2)22)17(20-11-7-4-8-12-20)19-18(23)21(13)15-9-5-3-6-10-15/h3,5-6,9-10H,4,7-8,11-12H2,1-2H3

InChI Key

JMZRLSVPYXWONT-UHFFFAOYSA-N

SMILES

CC1=C(C(=NC(=O)N1C2=CC=CC=C2)N3CCCCC3)C(=O)C

Canonical SMILES

CC1=C(C(=NC(=O)N1C2=CC=CC=C2)N3CCCCC3)C(=O)C

Origin of Product

United States

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